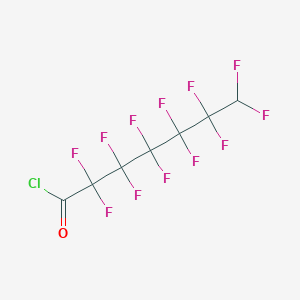

7h-dodecafluoroheptanoyl chloride

Description

The exact mass of the compound 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoyl Chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality 7h-dodecafluoroheptanoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7h-dodecafluoroheptanoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HClF12O/c8-1(21)3(11,12)5(15,16)7(19,20)6(17,18)4(13,14)2(9)10/h2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQQWEKUYKNKPOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(=O)Cl)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HClF12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379829 | |

| Record name | 7H-Perfluoroheptanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41405-35-0 | |

| Record name | 7H-Perfluoroheptanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7H-Perfluoroheptanoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Safety & Handling Guide: 7H-Dodecafluoroheptanoyl Chloride

CAS: 41405-35-0 | Formula: C₇HClF₁₂O[]

Part 1: Executive Summary & Chemical Identity

7H-Dodecafluoroheptanoyl chloride (also known as

Unlike standard hydrocarbon acid chlorides, this compound possesses a "heavy" fluorinated tail (

Core Identity Matrix

| Parameter | Value |

| CAS Number | 41405-35-0 |

| IUPAC Name | 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoyl chloride |

| Molecular Weight | 364.52 g/mol |

| Structure | |

| Appearance | Colorless to light yellow liquid |

| Odor | Pungent, acrid (indicative of HCl hydrolysis) |

Part 2: Thermodynamic & Physical Profile

Precise physical data is critical for calculating reaction stoichiometry and engineering safety controls (e.g., ventilation rates).[]

| Property | Value | Operational Implication |

| Boiling Point | 130–135 °C (at 760 mmHg) | High boiler; suitable for reflux in toluene/xylene.[] |

| Density | ~1.67 – 1.75 g/mL | Significantly heavier than water. In a spill, it will sink, complicating cleanup.[] |

| Vapor Pressure | Moderate | Fumes readily in moist air; requires active ventilation.[] |

| Solubility | Immiscible with water (reacts); Soluble in DCM, THF, Toluene.[] | Use anhydrous non-polar or polar aprotic solvents.[] |

Part 3: Reactivity & Mechanism of Action

The "Anhydrous Imperative"

The core hazard and utility of 7H-dodecafluoroheptanoyl chloride stem from the electrophilicity of its carbonyl carbon.[] The electron-withdrawing fluorine atoms inductively destabilize the carbonyl bond, making it hyper-reactive toward nucleophiles.[]

The Competition: In any reaction vessel, the desired nucleophile (e.g., an amine for amide coupling) competes with ambient moisture.[]

-

Pathway A (Desired): Formation of stable fluorinated amides/esters.[]

-

Pathway B (Hazardous): Hydrolysis releasing Hydrogen Chloride (HCl) gas and 7H-dodecafluoroheptanoic acid.[]

Visualization: Reactivity Logic Flow

Caption: Competitive reaction pathways. Moisture control is the primary determinant between synthesis success and hazardous HCl evolution.[]

Part 4: Critical Safety & Toxicology Architecture

Hazard Classification (GHS):

-

Skin Corrosion/Irritation: Category 1B (Causes severe skin burns).[][2]

-

Serious Eye Damage: Category 1.[][2]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).[]

Mechanism of Toxicity

Unlike simple acids, this compound combines corrosivity with lipophilicity .[]

-

Penetration: The fluorinated tail allows the molecule to penetrate the lipid bilayer of skin cells rapidly.[]

-

Hydrolysis: Once intracellular, it hydrolyzes, releasing HCl inside the tissue.[]

-

Persistence: The resulting 7H-dodecafluoroheptanoic acid is resistant to metabolic breakdown, potentially leading to local tissue persistence.[]

Emergency Response Decision Tree

Caption: Immediate response workflow. Note: While HCl is the primary burn agent, fluoride ion release is possible; medical review is mandatory.[]

Part 5: Operational Protocol (The Self-Validating System)

To ensure safety and data integrity, the handling of 7H-dodecafluoroheptanoyl chloride must follow a Self-Validating System . This means the setup itself provides feedback on its integrity.[]

Storage & Transfer

-

Storage: Store under Argon or Nitrogen atmosphere in a desiccator. Refrigeration (2–8°C) is recommended to slow hydrolysis from trace moisture.[]

-

Container: Use glass or Teflon (PTFE/PFA).[] Avoid standard polyethylene if long-term storage is required, as fluorinated solvents can swell some plastics.[]

-

Transfer: NEVER pour. Use the Cannula Transfer or Oven-Dried Syringe technique.[]

The Reaction Setup (Self-Validating)

-

The Trap: All reaction vessel outlets must lead to a mineral oil bubbler, followed by a scrubber trap (aqueous NaOH).[]

-

Validation: If the bubbler shows rapid, erratic gas evolution upon addition, moisture is present.[] Stop immediately.

-

-

The Solvent: Use anhydrous solvents (DCM, THF) dried over molecular sieves.[]

-

Validation: Add a drop of the acid chloride to a small aliquot of solvent before the main reaction.[] Haze/fumes indicate wet solvent.[]

-

Quenching Protocol (Critical)

NEVER add water directly to the neat acid chloride. The heat of hydrolysis will cause explosive boiling and acid splatter.[]

Step-by-Step Quench:

-

Cool the reaction mixture to 0°C.

-

Dilute with an inert solvent (e.g., DCM) if not already dissolved.[]

-

Inverse Addition: Slowly add the reaction mixture into a stirred solution of saturated Sodium Bicarbonate (

) or 10% NaOH. -

Monitor: Watch for

evolution (bubbling). Adjust addition rate to control foaming.

Part 6: Environmental Fate (PFAS Context)

Researchers must recognize that this compound is a PFAS (Per- and Polyfluoroalkyl Substance) precursor.[]

-

Degradation Product: Upon contact with environmental water, it converts to 7H-Dodecafluoroheptanoic acid .[]

-

Regulatory Status: While the

-hydro (terminal hydrogen) group makes it less bioaccumulative than fully perfluorinated analogs (like PFOA), it is still highly persistent in the environment due to the stable C-F bonds.[] -

Disposal: All waste streams (including aqueous washes) must be collected as Halogenated Chemical Waste .[] Do not discharge down the drain.[][3] High-temperature incineration is the only effective destruction method.[]

References

-

PubChem. (n.d.).[][4] 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoyl fluoride (Analogous Structure Data). National Library of Medicine.[] Retrieved from [Link]

-

ECHA (European Chemicals Agency). (n.d.).[] Registration Dossier: Perfluoroheptanoyl chloride derivatives. Retrieved from [Link][]

Sources

handling and storage of perfluorinated compounds

Executive Summary

Per- and polyfluoroalkyl substances (PFAS) present a unique paradox in the laboratory: they are chemically indestructible yet analytically fragile. Their extreme persistence leads to ubiquitous background contamination, while their surfactant nature causes rapid loss via adsorption to container walls.

This guide moves beyond basic safety data sheets to provide a field-proven technical framework for handling PFAS. It addresses the critical "PFEA degradation" phenomenon in aprotic solvents, defines the "Glass vs. Plastic" storage hierarchy, and details the hardware modifications required to achieve part-per-trillion (ppt) sensitivity in LC-MS/MS workflows.

Part 1: The Physicochemical Challenge

To handle PFAS correctly, one must understand the mechanisms driving their behavior in the lab.

-

The Adsorption Trap: The hydrophobic fluorinated tail of PFAS molecules drives them out of aqueous solutions and onto surfaces. This "hydrophobic effect" is most pronounced in water-based matrices.

-

Implication: In aqueous samples, PFAS will coat the walls of glass containers within hours, leading to false negatives.

-

-

The Background Noise: Because PFAS are used in PTFE (Teflon) tubing, vial caps, and solvent lines, standard HPLC systems constantly leach PFAS into the mobile phase.

-

Implication: Without hardware modification, the "system background" will co-elute with your sample, making trace quantification impossible.

-

Part 2: Storage & Material Selection Protocols

The choice of container material is not binary; it depends entirely on the solvent matrix.

The Material Decision Matrix

-

Polypropylene (PP) & HDPE: Mandatory for aqueous samples. Glass surfaces possess silanol groups that, while hydrophilic, interact unfavorably with the surfactant properties of PFAS in water, driving adsorption.

-

Glass: Acceptable (and often preferred) only for high-concentration stock standards dissolved in >90% Methanol. The organic solvent keeps the PFAS solvated, preventing adsorption to the glass wall.

Critical Warning – Solvent Stability: Recent studies indicate that specific subclasses of PFAS, particularly Perfluoroalkyl Ether Acids (PFEAs) (e.g., GenX), degrade in polar aprotic solvents like Acetonitrile (ACN) and DMSO over time.

-

Protocol: Always prepare primary stock solutions in Methanol (MeOH) . Avoid long-term storage in ACN.

Visualization: Material Selection Logic

Figure 1: Decision tree for selecting storage materials based on sample matrix to minimize adsorption and degradation.

Part 3: Contamination Control & Hardware Modification

Standard LC-MS setups are the primary source of PFAS contamination. To achieve accurate quantitation, you must physically separate the "system" PFAS from the "sample" PFAS.

The Delay Column Strategy

You cannot eliminate PFAS from the pump seals and solvent lines entirely. Instead, you must delay them.

-

Install a "Delay Column" (typically a short C18 column, e.g., 50x2.1mm) between the mixer/pump and the autosampler.

-

Mechanism: PFAS leaching from the pump/solvents are trapped on the Delay Column.[4][5] When the gradient starts, these "system" PFAS elute after the "sample" PFAS (which are injected at the autosampler, downstream of the Delay Column).[5]

-

Result: Two distinct peaks appear for every analyte: the Sample Peak (quantify this) and the System Peak (ignore this).

The "PFAS-Free" Kit

-

Tubing: Replace all PTFE tubing with PEEK (Polyetheretherketone) or Stainless Steel.

-

Vials: Use Polypropylene vials with Polyethylene (PE) caps. Never use standard PTFE-lined caps.

-

Solvents: Use LC-MS grade Methanol. Filter mobile phases through Nylon filters, not PTFE.

Visualization: LC-MS Flow Path Modification

Figure 2: Placement of the Delay Column in the LC flow path to chromatographically separate background contamination from the analyte.

Part 4: Handling & Preparation Protocols

Weighing and Dissolution

Pure PFAS salts are often electrostatic and sticky.

-

PPE: Wear nitrile gloves (double-gloved). Warning: Do not use Gore-Tex or water-resistant treated lab coats, as these often contain PFAS.

-

Weighing: Use an antistatic gun on the weighing boat. Weigh rapidly to avoid moisture uptake.

-

Dissolution:

-

Dissolve primary standards in 100% Methanol .

-

Sonicate for 5 minutes to ensure complete dissolution.

-

Expert Tip: If preparing a working standard in water, add the Methanol stock to the water, not vice-versa, and vortex immediately to prevent precipitation at the interface.

-

Serial Dilution (Prevention of Loss)

A common error is performing serial dilutions in pure water.

-

Protocol: Ensure all intermediate dilution steps contain at least 30-50% Methanol .

-

Reasoning: In 100% water, low-concentration PFAS (ppt level) will adsorb to pipette tips and vial walls within seconds. The organic solvent maintains solubility and minimizes surface interaction.

Part 5: Summary of Quantitative Data (Stability)

| Parameter | Condition | Stability / Recovery | Recommendation |

| Solvent Stability | Methanol (MeOH) | > 1 Year (4°C) | Preferred for Stock Solutions. |

| Solvent Stability | Acetonitrile (ACN) | Unstable (PFEAs degrade) | Avoid for long-term storage. |

| Container Adsorption | Aqueous Sample in Glass | < 50% Recovery (24 hrs) | DO NOT USE . |

| Container Adsorption | Aqueous Sample in PP | > 90% Recovery (24 hrs) | Standard for water samples. |

| Container Adsorption | MeOH Stock in Glass | > 95% Recovery | Acceptable for high conc. stocks. |

References

-

Shimadzu Corporation. (2022). Systematic Study of Techniques to Minimize PFAS Background Interferences. Retrieved from [Link]

-

Wellington Laboratories. (2012). Reference and Handling Guide: Perfluoroalkyl Compounds. Retrieved from [Link]

-

Kabasakal, A., et al. (2021). Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis.[3] Environmental Science & Technology.[1] Retrieved from [Link]

-

Lath, S., et al. (2019). Adsorption of perfluoroalkyl substances to container materials. Journal of Hazardous Materials. Retrieved from [Link]

-

US EPA. (2020). Method 533: Determination of Per- and Polyfluoroalkyl Substances in Drinking Water by Isotope Dilution Anion Exchange Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry. Retrieved from [Link]

Sources

Methodological & Application

7H-dodecafluoroheptanoyl chloride reaction with primary vs secondary amines

Application Note: Precision Fluorous Tagging with 7H-Dodecafluoroheptanoyl Chloride

Executive Summary

This guide details the synthetic protocols for reacting 7H-dodecafluoroheptanoyl chloride (referred to herein as

Key Distinction:

-

Primary Amines (

): React rapidly; potential for H-bond induced aggregation; product retains one acidic proton ( -

Secondary Amines (

): Reaction rate sensitive to steric bulk; product is aprotic (

Chemical Mechanics & Reagent Profile

The Reagent: 7H-Dodecafluoroheptanoyl Chloride[1]

-

Formula:

-

Appearance: Colorless to light yellow liquid.

-

Reactivity: The perfluoroalkyl chain exerts a strong inductive electron-withdrawing effect (-I) , significantly increasing the electrophilicity of the carbonyl carbon compared to non-fluorinated analogs (e.g., heptanoyl chloride).

-

The "Omega-Hydro" Advantage: The terminal hydrogen (

) appears as a characteristic triplet of triplets (

Reaction Mechanism

The reaction proceeds via a Nucleophilic Acyl Substitution. The amine nucleophile attacks the activated carbonyl, forming a tetrahedral intermediate. The chloride ion is eliminated, and the resulting protonated amide is deprotonated by a base scavenger (TEA, DIPEA, or Pyridine).

Diagram 1: Mechanistic Pathway & Workflow

Caption: Nucleophilic acyl substitution pathway. The fluorinated chain enhances the initial nucleophilic attack rate.

Experimental Protocols

Safety Warning:

Table 1: Reaction Parameters Comparison

| Parameter | Primary Amines ( | Secondary Amines ( |

| Stoichiometry ( | 1.05 – 1.10 equiv | 1.10 – 1.20 equiv |

| Base Scavenger | Pyridine (mild) or | DIPEA (Hunig's Base) or |

| Solvent | Anhydrous DCM or THF | Anhydrous DCM, THF, or DMF (if polar) |

| Temp | ||

| Reaction Time | 1 – 3 Hours | 3 – 12 Hours |

| Risk Factor | Bis-acylation (rare with bulky | Incomplete reaction (steric bulk) |

Protocol A: Primary Amines (High Reactivity)

Target Audience: Surface modification, linker synthesis.

-

Preparation: Flame-dry a round-bottom flask and purge with

or Ar. -

Solvation: Dissolve the primary amine (1.0 mmol) in anhydrous Dichloromethane (DCM) (5 mL, 0.2 M).

-

Base Addition: Add Triethylamine (TEA) (1.2 mmol, 1.2 equiv). Cool the mixture to

in an ice bath.-

Why? Cooling controls the exotherm driven by the highly electrophilic fluorous carbonyl.

-

-

Reagent Addition: Add 7H-dodecafluoroheptanoyl chloride (1.05 mmol, 1.05 equiv) dropwise via syringe.

-

Note: Dilute the acid chloride in 1 mL DCM if precise volume control is needed.

-

-

Reaction: Stir at

for 15 mins, then warm to Room Temperature (RT). Monitor by TLC or LC-MS. Reaction is typically complete in <2 hours. -

Quench: Add 1 mL saturated

solution.

Protocol B: Secondary Amines (Steric Challenge)

Target Audience: Drug discovery, peptidomimetics.

-

Preparation: Flame-dry flask, inert atmosphere (

/Ar). -

Solvation: Dissolve secondary amine (1.0 mmol) in anhydrous THF or DCM (5 mL).

-

Tip: Use THF if the amine is polar/salt-like.

-

-

Base Addition: Add DIPEA (Diisopropylethylamine) (1.5 mmol, 1.5 equiv).

-

Why? DIPEA is non-nucleophilic and bulky, preventing quaternary salt formation with the amine, while effectively scavenging HCl.

-

-

Reagent Addition: Add 7H-dodecafluoroheptanoyl chloride (1.2 mmol, 1.2 equiv) at Room Temperature .

-

Note: Do not cool unless the amine is extremely unhindered (e.g., dimethylamine). For bulky amines (e.g., piperazines, prolines), heat to

may be required.

-

-

Reaction: Stir for 4–12 hours.

-

Quench: Add 1 mL water.

Purification & Analysis Strategy

The "light fluorous" nature of the

Diagram 2: Purification Decision Tree

Caption: Workflow for isolating fluorous amides. F-SPE is recommended for high-value intermediates.

Purification Steps:

-

Workup: Dilute with DCM. Wash sequentially with:

-

1M HCl: Removes unreacted amine and pyridine/TEA.

-

Sat.

: Hydrolyzes excess acid chloride to the fluorous acid salt ( -

Brine: Drying.[4]

-

-

F-SPE (Optional but Recommended): If the product is mixed with non-fluorous impurities, load onto a Fluorous Silica cartridge.

-

Elute Non-fluorous: 80:20 MeOH:H2O.

-

Elute Product: 100% MeOH or THF.

-

Analytical Validation ( NMR):

-

Target Signal: Look for the Triplet of Triplets (tt) at 6.0 – 6.5 ppm .

-

Integration: This proton integrates to 1. Compare this integral to the

protons of your amine (approx 3.0–3.5 ppm) to confirm 1:1 coupling.

Troubleshooting

-

Issue: Hydrolysis of Reagent.

-

Issue: Low Yield with Secondary Amines.

-

Issue: Emulsions during Workup.

-

Cause: Fluorous surfactants can stabilize emulsions.

-

Fix: Avoid vigorous shaking. Use a mild brine wash or add a small amount of MeOH to break the emulsion.

-

References

-

Chemistry LibreTexts. Reactions of Acyl Chlorides with Amines (Schotten-Baumann Mechanism). [Link]

-

National Institutes of Health (PMC). Semifluorinated Alkanes as New Drug Carriers (Solubility Profiles). [Link]

Sources

- 1. 7H-Perfluoroheptanoyl chloride | CAS 41405-35-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. echemi.com [echemi.com]

- 4. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]

- 5. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]

- 6. Synthesis of N-trifluoromethyl amides from carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Validation & Comparative

Technical Evaluation: 7H-Dodecafluoroheptanoyl Chloride (7H-DHC) for High-Sensitivity GC-MS Derivatization

Topic: Evaluating the Derivatization Efficiency of 7H-Dodecafluoroheptanoyl Chloride (7H-DHC) Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Omega-Hydro" Advantage

In the landscape of gas chromatography-mass spectrometry (GC-MS), fluorinated acylating agents are the gold standard for enhancing volatility and electron-capture negative ionization (ECNI) sensitivity. While Heptafluorobutyric anhydride (HFBA) and Pentafluorobenzoyl chloride (PFBCl) dominate the market, 7H-Dodecafluoroheptanoyl chloride (7H-DHC) represents a specialized "middle-ground" reagent.

This guide evaluates 7H-DHC (CAS: 41405-35-0), structurally defined by its

Chemical Profile & Mechanism of Action[1][2]

The Reagent

7H-DHC functions as a highly electrophilic acyl chloride. It reacts with nucleophiles (primary/secondary amines, alcohols, phenols, thiols) to form stable amides, esters, or thioesters.

-

Formula:

-

Boiling Point: ~135°C

-

Key Feature: The terminal difluoromethyl group (

) creates a "dipole hook" at the end of the fluorinated tail, distinguishing it from the non-polar

Reaction Mechanism

The derivatization proceeds via a nucleophilic addition-elimination pathway (Schotten-Baumann conditions). The base (typically Pyridine or Triethylamine) acts as a catalyst and acid scavenger.

Figure 1: Nucleophilic addition-elimination pathway for the acylation of amines/alcohols by 7H-DHC.

Comparative Performance Analysis

The following analysis benchmarks 7H-DHC against the two industry standards: HFBA (short-chain, high volatility) and PFBCl (aromatic, high ECNI sensitivity).

Table 1: Comparative Metrics of Fluorinated Derivatization Agents

| Feature | 7H-DHC (Test Agent) | HFBA (Standard A) | PFBCl (Standard B) |

| Structure | |||

| Fluorine Content | 12 F atoms (High ECNI response) | 7 F atoms (Moderate ECNI) | 5 F atoms (High ECNI via ring) |

| Volatility | Medium (Elutes mid-chromatogram) | High (Elutes early) | Medium-Low (Elutes late) |

| Selectivity | Dipole-Induced: Separates based on polarity + shape.[1] | Volatility-Based: Separates by boiling point. | Pi-Pi Interaction: Separates aromatics well. |

| Byproducts | HCl (Requires base scavenger) | Acid ( | HCl (Requires base scavenger) |

| Stability | High (Hydrolytically more stable than anhydrides) | Moderate (Sensitive to moisture) | High |

Chromatographic Resolution (The "Dipole Effect")

While HFBA derivatives often co-elute due to purely volatility-driven separation, 7H-DHC derivatives exhibit unique retention behavior. The terminal proton (

-

Insight: Use 7H-DHC when resolving isobaric isomers or homologous series where HFBA fails to provide baseline separation.

Sensitivity (ECNI)

7H-DHC provides 12 fluorine atoms per derivatization site.

-

Theoretical Gain: In Electron Capture Negative Ionization (ECNI) mode, the cross-section for electron capture increases with fluorine content. 7H-DHC derivatives typically show a 2-5x signal enhancement over HFBA derivatives for low-molecular-weight amines.

Experimental Protocol: Derivatization of Biogenic Amines

Objective: Derivatization of Amphetamine (model primary amine) using 7H-DHC for GC-MS analysis.

Reagents & Materials

-

Analyte: Biological extract (plasma/urine) containing amine.

-

Reagent: 7H-Dodecafluoroheptanoyl chloride (Daikin C-5608 or equivalent), 98%.[]

-

Solvent: Ethyl Acetate (anhydrous).

-

Base: Triethylamine (TEA) or Pyridine (anhydrous).

-

Quench: 5% NaHCO3 solution.

Step-by-Step Workflow

Figure 2: Optimized derivatization workflow for 7H-DHC.

Critical Optimization Notes (Expertise)

-

Moisture Control: As an acid chloride, 7H-DHC reacts violently with water to form 7H-dodecafluoroheptanoic acid. Ensure all glassware and solvents are anhydrous.

-

Scavenging: Unlike anhydrides (HFBA), 7H-DHC produces HCl. The addition of TEA is mandatory to prevent acid-catalyzed degradation of the analyte or column damage.

-

Injection Port Temp: Set to ≥250°C. 7H-DHC derivatives have higher molecular weights (MW increase: +328 Da per site) and require sufficient thermal energy for flash vaporization.

Validation Criteria & Expected Results

To validate this method in your lab, ensure the following criteria are met (Self-Validating System):

| Parameter | Acceptance Criteria | Troubleshooting |

| Derivatization Yield | > 95% (relative to IS) | If low: Check water content in solvent; increase incubation time. |

| Derivative Stability | < 5% degradation over 24h | If unstable: Ensure excess HCl was fully neutralized/washed. |

| Linearity ( | > 0.995 (10–1000 ng/mL) | If poor: Check for saturation of the detector (NCI is very sensitive). |

| Mass Spectrum | Distinct | 7H-DHC derivatives often show a characteristic loss of |

Mass Spectral Interpretation

In EI Mode (70 eV) , look for the characteristic McLafferty rearrangement ions or alpha-cleavage fragments associated with the amide bond.

In NCI Mode (Methane) , the spectrum is dominated by the molecular anion

References

-

PubChem. (2025). 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptanoyl chloride - Compound Summary. National Library of Medicine.[3] [Link]

-

U.S. EPA. (2023). PFAS Master List of PFAS Substances (identifying 7H-DHC as a specific fluorinated structure distinct from PFOA).[Link][1]

-

ResearchGate. (2020). Comparative reaction pathways of acyl fluorides and chlorides with amines.[Link]

Sources

Publish Comparison Guide: 7H-Dodecafluoroheptanoyl Chloride in Trace Analysis

This guide provides an in-depth technical analysis of 7H-Dodecafluoroheptanoyl Chloride (also known as Daikin C-5608 ) as a specialized derivatization reagent for trace analysis. It is designed for researchers requiring enhanced sensitivity and specific chromatographic selectivity beyond standard reagents like Trifluoroacetic Anhydride (TFAA) or Heptafluorobutyric Anhydride (HFBA).

Executive Summary: The "Heavy" Fluorocarbon Advantage

In the trace analysis of polar organic compounds (amines, alcohols, phenols, thiols), the choice of derivatization reagent dictates the limit of detection (LOD) and chromatographic resolution. While short-chain perfluoroacyl reagents (TFAA, PFPA, HFBA) are industry standards, they often suffer from high volatility (leading to analyte loss during evaporation) and insufficient mass for separation from complex matrix interferences.

7H-Dodecafluoroheptanoyl chloride (C7-Cl) represents a high-molecular-weight alternative. Its unique structure—a long fluorinated chain terminated by a proton (

-

Retention Time Shift: Moves early-eluting analytes away from the solvent front and low-boiling matrix noise.

-

Enhanced ECD Response: Contains 12 fluorine atoms , providing a theoretical sensitivity increase of ~1.7x over HFBA (7 fluorines) in Electron Capture Detection (ECD).

-

Sample Integrity: The lower volatility of C7-derivatives significantly reduces evaporative losses during sample concentration steps.

Mechanism of Action & Chemical Logic

The reagent functions via nucleophilic acyl substitution . It reacts with active hydrogens in the analyte to form stable esters, amides, or thioesters.

Reaction Pathway

-

Reagent: 7H-Dodecafluoroheptanoyl chloride (Electrophile)[1]

-

Catalyst: Pyridine or Triethylamine (Base scavenger for HCl)

-

Product: Stable amide/ester with a heavy fluorinated tag.

The "Omega-Hydro" Effect

Unlike fully perfluorinated chains (e.g., Perfluorooctanoyl), the terminal proton (

Comparative Performance Analysis

The following table contrasts 7H-Dodecafluoroheptanoyl chloride with common alternatives.

Table 1: Performance Matrix of Fluorinated Acylating Agents

| Feature | TFAA (Trifluoroacetic Anhydride) | HFBA (Heptafluorobutyric Anhydride) | PFBC (Pentafluorobenzoyl Chloride) | 7H-Dodecafluoroheptanoyl Chloride |

| Chain Length | C2 | C4 | Aromatic (C7) | Linear C7 |

| Fluorine Atoms | 3 | 7 | 5 | 12 |

| ECD Sensitivity | Moderate | High | High | Ultra-High |

| Derivative Volatility | Very High (Risk of Loss) | Moderate | Low | Low (Stable) |

| Steric Hindrance | Low | Low | High | Moderate |

| Primary Use Case | General screening | Volatile amines/alcohols | Sterically accessible sites | Trace analysis of volatile analytes; Complex matrices |

Data Interpretation

-

Sensitivity: The ECD response is roughly proportional to the number of electrophores (fluorine atoms). 7H-Dodeca (12 F) outperforms PFBC (5 F) and HFBA (7 F) for ultra-trace detection (pg/mL levels).

-

Chromatography: Analytes derivatized with TFAA often elute in the solvent tail. 7H-Dodeca derivatives, being significantly heavier (+328 Da mass shift), elute later in a cleaner region of the chromatogram.

Experimental Protocol: Trace Derivatization of Amines/Alcohols

Objective: Derivatization of trace amphetamines or phenolic metabolites in biological fluid. Prerequisite: Extract sample into an organic solvent (e.g., Ethyl Acetate or Hexane) and dry completely.

Step-by-Step Workflow

-

Reconstitution: Dissolve the dried residue in 50 µL of Ethyl Acetate .

-

Catalyst Addition: Add 10 µL of Pyridine (acts as acid scavenger).

-

Critical: Ensure pyridine is anhydrous (store over KOH pellets). Moisture hydrolyzes the reagent.

-

-

Reagent Addition: Add 20 µL of 7H-Dodecafluoroheptanoyl chloride .

-

Safety: Reagent is corrosive and lachrymatory.[2] Handle in a fume hood.

-

-

Incubation: Cap vial tightly. Vortex for 30 seconds. Heat at 60°C for 20 minutes .

-

Logic: Heat ensures reaction completion for sterically hindered secondary amines.

-

-

Quenching/Wash: Cool to room temperature. Add 200 µL of 5% NaHCO₃ (aqueous). Vortex for 1 minute.

-

Purpose: Removes excess reagent (hydrolyzes to acid, which stays in aqueous phase) and pyridine salts.

-

-

Separation: Centrifuge at 2000 rpm for 2 minutes. Transfer the upper organic layer to a GC vial containing a micro-insert.

-

Analysis: Inject 1 µL into GC-ECD or GC-NCI-MS.

Self-Validating System Checks

-

Reagent Blank: Run a solvent + reagent blank. If peaks appear in the analyte window, the reagent or pyridine is contaminated.

-

Internal Standard: Use a deuterated analog or a structural homolog (e.g., a similar amine). The area ratio must remain constant.

Visualization: Derivatization Logic & Workflow

The following diagram illustrates the decision-making process and chemical workflow for using this reagent.

Caption: Decision logic and workflow for selecting 7H-Dodecafluoroheptanoyl chloride for trace analysis.

Troubleshooting & Optimization

| Problem | Probable Cause | Corrective Action |

| Low Yield / Small Peaks | Moisture in solvent/pyridine. | Dry solvents over molecular sieves. Reagent hydrolyzes instantly in water. |

| Tailing Peaks | Incomplete removal of acid byproduct. | Increase intensity/duration of NaHCO₃ wash step. Ensure pH of aqueous layer is >8. |

| "Ghost" Peaks | Reagent impurities. | 7H-Dodecafluoroheptanoyl chloride can contain traces of shorter chain homologs. Run a reagent blank to identify background. |

| Precipitate in Vial | Pyridinium hydrochloride salts. | These should dissolve in the aqueous wash. If persistent in organic layer, centrifuge effectively or filter. |

References

- Blau, K., & Halket, J. (1993). Handbook of Derivatives for Chromatography. John Wiley & Sons.

-

Poole, C. F. (2013). Gas Chromatography. Elsevier. (Detailed discussion on ECD response factors relative to fluorine content).

-

Sigma-Aldrich (Merck). (n.d.). Derivatization Reagents for GC. (General guide on acylation reagents including fluorinated anhydrides and chlorides).

-

PubChem. (2024). 7H-Dodecafluoroheptanoyl chloride (Compound Summary). National Library of Medicine.

Sources

Cross-Validation of Metabolomic Datasets: A Strategic Guide to Orthogonal Derivatization in GC-MS

Introduction: The Imperative of Orthogonality

In high-throughput metabolomics and drug development, reliance on a single derivatization chemistry—typically silylation—creates a "single point of failure" in data integrity. While Gas Chromatography-Mass Spectrometry (GC-MS) offers high resolution, the obligatory derivatization step introduces variable reaction yields, instability, and matrix-induced artifacts.

Cross-validation using orthogonal derivatization agents is not merely method optimization; it is a rigorous quality assurance strategy. By targeting the same analytes with distinct chemical mechanisms (e.g., Silylation vs. Alkylation), researchers can distinguish true biological signals from chemical noise, validate quantitation of unstable intermediates, and confirm the identity of isobaric compounds.

This guide outlines a systematic approach to cross-validating analytical results using two distinct chemistries: Trimethylsilylation (TMS) and Alkylation via Methyl Chloroformate (MCF) .

The Chemistry of Validation

To validate a result, one must alter the fundamental interaction between the analyte and the instrument. We utilize two chemically distinct pathways to achieve this.

Mechanism A: Silylation (The "Broad Net")

-

Reagents: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) or BSTFA.

-

Target: Active hydrogens in -OH, -COOH, -NH₂, -SH.

-

Mechanism: Nucleophilic substitution (SN2) replacing active protons with a trimethylsilyl group [-Si(CH₃)₃].

-

Pros: Derivatizes almost everything (sugars, acids, amines, sterols).

-

Cons: Moisture sensitive; derivatives often hydrolyze; formation of "artifact" peaks (e.g., multiple peaks for arginine); requires heating.

Mechanism B: Alkylation (The "Stable Sniper")

-

Reagents: Methyl Chloroformate (MCF) or Ethyl Chloroformate (ECF).

-

Target: Primary/secondary amines and carboxyl groups.

-

Mechanism: Carbamylation of amines and esterification of carboxylic acids.

-

Pros: Instant reaction (seconds); works in aqueous media; derivatives are highly stable; distinct fragmentation patterns.

-

Cons: Does not derivatize hydroxyl groups (sugars are "invisible"); limited coverage compared to TMS.

Strategic Workflow: The Split-Sample Protocol

The following diagram illustrates the decision logic for cross-validation. This workflow ensures that data is not just generated, but interrogated.

Figure 1: The Split-Sample Orthogonal Workflow. By processing a single sample through two distinct chemical pathways, systematic errors inherent to one method are exposed.

Comparative Performance Data

The following table summarizes experimental data comparing these two agents, specifically for amino acids and organic acids—the compound classes most prone to quantitation errors.

| Feature | Silylation (MSTFA/TMS) | Alkylation (MCF) | Validation Insight |

| Reaction Medium | Strictly Anhydrous | Aqueous / Pyridine | MCF validates samples where drying may cause loss of volatiles. |

| Reaction Time | 30–90 mins (Heat required) | < 1 min (Room Temp) | MCF rules out thermal degradation artifacts seen in TMS. |

| Derivative Stability | Low (Hydrolyzes in hours) | High (Stable for days) | Discrepancies in batch tail-end samples often point to TMS instability. |

| Amino Acid Yield | Variable (Arginine/Glutamate issues) | Quantitative | If TMS shows low AA levels but MCF is high, TMS reaction was incomplete. |

| Reproducibility (RSD) | 5% – 25% | 1% – 5% | High RSD in TMS vs. Low RSD in MCF confirms technical variability, not biological. |

| Artifacts | "Ghost" peaks from column bleed | Minimal | Use MCF to confirm if a "novel metabolite" is actually a TMS artifact. |

Experimental Protocols

To ensure reproducibility, follow these standardized workflows.

Protocol A: Two-Step Methoximation-Silylation (TMS)

Best for: Sugars, sugar alcohols, broad metabolomics.

-

Drying: Evaporate 50 µL of sample to complete dryness (SpeedVac). Critical: Residual water kills the reaction.

-

Methoximation: Add 20 µL of Methoxyamine Hydrochloride in Pyridine (20 mg/mL). Incubate at 30°C for 90 min.

-

Purpose: Protects carbonyl groups (aldehydes/ketones) to prevent ring-opening tautomerization (e.g., reducing multiple sugar peaks to one).

-

-

Silylation: Add 80 µL of MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).

-

Incubation: Heat at 37°C for 30 min.

-

Equilibration: Allow to stand at room temperature for 2 hours before injection to stabilize the equilibrium.

Protocol B: Methyl Chloroformate Alkylation (MCF)

Best for: Amino acids, organic acids, fatty acids. Validates TMS results.

-

Resuspension: Resuspend sample (or use wet sample) in 200 µL NaOH (1M).

-

Solvent Addition: Add 167 µL Methanol and 34 µL Pyridine.

-

Reaction: Add 20 µL Methyl Chloroformate (MCF) . Vortex vigorously for 30 seconds.

-

Note: Reaction is exothermic and releases CO₂ gas. Cap tubes loosely initially if needed, but vigorous mixing is required.

-

-

Second Charge: Add another 20 µL MCF. Vortex for 30 seconds.

-

Extraction: Add 400 µL Chloroform and 400 µL Sodium Bicarbonate (50 mM). Vortex for 10 seconds.

-

Separation: Centrifuge at 2000g for 2 min.

-

Collection: Transfer the bottom (organic) chloroform layer to a GC vial. Add anhydrous sodium sulfate to remove trace water.

Data Interpretation: The "Bland-Altman" Logic

When cross-validating, do not simply look for a match. Analyze the nature of the mismatch.

-

The "Ghost" Peak:

-

Scenario: A peak appears in the TMS trace at a specific retention time but is absent in the MCF trace (or vice versa).

-

Diagnosis: If the mass spectrum matches a known silylation artifact (e.g., polysiloxanes or N-TMS derivatives of amides), it is a false positive.

-

-

Quantitation Drift:

-

Scenario: Alanine is detected in both, but TMS calculates a concentration 40% lower than MCF.

-

Diagnosis: Likely incomplete silylation or moisture contamination. The MCF result is generally more reliable for amino acids due to reaction speed and stability.

-

-

Isobaric Resolution:

-

Scenario: Two metabolites co-elute in the TMS method.

-

Diagnosis: The MCF derivative will have a significantly different polarity and boiling point, likely separating the two compounds on the same column phase.

-

Mechanism Visualization

Understanding the structural change is vital for interpreting Mass Spectral shifts.

Figure 2: Mechanistic divergence. Silylation adds a trimethylsilyl group, increasing mass by 72 Da per active hydrogen. Alkylation (with MCF) forms a carbamate on amines, increasing mass by 58 Da, creating a distinct mass spectral fingerprint.

Conclusion

Cross-validation with orthogonal derivatization agents is the gold standard for high-integrity metabolomics. While silylation (TMS) remains the primary discovery tool due to its breadth, alkylation (MCF) serves as the critical "truth serum" for amino and organic acids. By implementing the split-sample protocol described above, laboratories can drastically reduce false discoveries and build datasets capable of withstanding rigorous regulatory scrutiny.

References

-

Villas-Bôas, S. G., et al. (2011).[1] Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites, 1(1), 3-20.[2][3] [Link]

-

Smart, K. F., et al. (2010). Analytical platform for metabolome analysis of microbial cells using methyl chloroformate derivatization followed by gas chromatography-mass spectrometry.[4][5] Nature Protocols, 5, 1709–1729. [Link]

-

Little, J. L. (1999).[6] Artifacts in trimethylsilyl derivatization reactions and ways to avoid them. Journal of Chromatography A, 844(1-2), 1-22. [Link]

-

Kanani, H., et al. (2008). Method development and validation for the quantification of organic acids in microbial fermentation broth using GC-MS. Journal of Chromatography A, 1192(2), 263-271. [Link]

-

Waldhier, M. C., et al. (2010). Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples. Journal of Chromatography B, 878(15-16), 1103-1112.[7] [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. edoc.mdc-berlin.de [edoc.mdc-berlin.de]

- 3. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. mzinterpretation.com [mzinterpretation.com]

- 7. Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

Safety Operating Guide

Proper Disposal Procedures: 7H-Dodecafluoroheptanoyl Chloride

[1]

Executive Safety Summary

7H-Dodecafluoroheptanoyl chloride (CAS: 41405-35-0) is a highly reactive fluorinated acyl chloride. Upon contact with moisture, it hydrolyzes rapidly to release hydrogen chloride (HCl) gas and 7H-dodecafluoroheptanoic acid .

CRITICAL DISPOSAL WARNING: Unlike standard organic acid chlorides, the hydrolysis product of this compound is a Polyfluoroalkyl Substance (PFAS) . It is environmentally persistent and must NEVER be discharged into the sanitary sewer , even after neutralization. All waste streams must be collected for high-temperature incineration.

Physicochemical Identifiers

| Property | Data |

| CAS Number | 41405-35-0 |

| Formula | C₇HClF₁₂O |

| Molecular Weight | 364.52 g/mol |

| Appearance | Colorless to light yellow liquid |

| Hazards | Corrosive (Skin Corr.[1][][3][4] 1B), Lachrymator, Water-Reactive |

| Disposal Class | Halogenated Organic Waste (PFAS-bearing) |

Operational Safety & PPE

Before initiating any disposal or quenching procedure, ensure the following engineering controls and Personal Protective Equipment (PPE) are in place.

Engineering Controls

-

Fume Hood: Mandatory. All operations must occur within a certified chemical fume hood with the sash at the working height.

-

Ventilation: Ensure the hood exhaust is functioning to capture HCl mists generated during quenching.

Personal Protective Equipment (PPE)

| Component | Specification | Rationale |

| Eye Protection | Chemical Splash Goggles + Face Shield | Protects against pressurized spray during violent hydrolysis. |

| Hand Protection | Double-gloving required. Inner: Nitrile (4 mil)Outer: Nitrile (8 mil) or Neoprene | Fluorinated compounds can permeate standard nitrile over time; acid chlorides deteriorate glove material. Change immediately upon splash.[5] |

| Body Protection | Chemical-resistant Lab Coat + Apron | Prevents skin burns from corrosive splashes. |

| Respiratory | Not required in Fume Hood. | If hood failure occurs, full-face respirator with Acid Gas/Organic Vapor cartridges is necessary. |

Controlled Quenching & Neutralization Protocol

This procedure converts the reactive acyl chloride into a stable, non-volatile salt form for safe storage and transport to an incinerator.

The Chemistry of Quenching

The objective is to control the exothermic hydrolysis reaction:

Step-by-Step Procedure

Prerequisites:

-

Prepare a Quenching Bath : A large beaker containing 10% Sodium Carbonate (

) or Sodium Hydroxide ( -

Ratio: Use at least 10 molar equivalents of base and 20 volumes of water per volume of acid chloride.

Phase 1: Dilution (Optional but Recommended)

If you are disposing of pure 7H-dodecafluoroheptanoyl chloride, first dilute it with a non-reactive solvent like Dichloromethane (DCM) or Toluene . This acts as a heat sink and moderates the reaction rate.

-

Dilution Ratio: 1:5 (Acid Chloride : Solvent).

Phase 2: Hydrolysis

-

Place the Quenching Bath in the fume hood.

-

Dropwise Addition: Using an addition funnel or a pipette (for small volumes), slowly add the acid chloride solution to the alkaline ice bath.

-

Caution: Expect fizzing and heat evolution.[6] If the temperature rises above 20°C, stop and add more ice.

-

-

Agitation: Stir continuously with a magnetic stir bar to prevent "hot spots" where unreacted chloride can pool.

-

Completion: Once addition is complete, allow the mixture to stir for an additional 30-60 minutes to ensure total destruction of the acyl chloride bond.

Phase 3: pH Adjustment

-

Check the pH of the solution.[6] It should remain basic (pH > 9).

-

If acidic, add more base. This ensures the 7H-dodecafluoroheptanoic acid remains in its soluble salt form (Carboxylate), reducing volatility.

Waste Management & Labeling

STOP: Do not pour the quenched solution down the drain.

Segregation Logic

Because the resulting solution contains polyfluorinated chains, it falls under the "Forever Chemical" waste category in many jurisdictions. Standard wastewater treatment plants cannot degrade these bonds.

Disposal Workflow

-

Transfer: Pour the entire quenched mixture (aqueous phase + any organic solvent used) into a waste container compatible with solvents (High-Density Polyethylene - HDPE is preferred).

-

Labeling:

-

Primary Tag: "Hazardous Waste - Halogenated Organic."

-

Constituents: List "Dichloromethane" (if used), "Water", "Sodium Chloride", and "7H-Dodecafluoroheptanoic acid sodium salt" .

-

Hazard Checkboxes: Corrosive (if pH is high), Toxic.

-

-

Final Fate: Ship to a licensed hazardous waste facility for High-Temperature Incineration . This is the only method capable of breaking the C-F bonds.

Visual Workflows

Figure 1: Quenching & Disposal Decision Tree

This diagram outlines the operational logic for handling pure vs. diluted waste.

Caption: Operational workflow for the safe quenching and containerization of fluorinated acid chlorides.

Figure 2: Chemical Transformation Pathway

Understanding the chemical fate ensures proper labeling.

Caption: Hydrolysis pathway converting the reactive chloride to the stable fluorinated salt.

Emergency Spill Response

In the event of a spill outside the fume hood:

-

Evacuate: Clear the immediate area. The fumes are lachrymatory (tear-inducing) and corrosive.

-

PPE Up: Don full PPE including a respirator if ventilation is poor.

-

Contain: Use a dry absorbent (Vermiculite or Dry Sand). Do not use paper towels (fire risk) or water (violent reaction).

-

Neutralize: Once absorbed, scoop into a pail and treat cautiously with the alkaline solution described in Section 3, or seal in a double-bagged waste container labeled "Hazardous Debris - Acid Chloride."

References

-

National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

-

PubChem. (n.d.). 7H-Dodecafluoroheptanoyl chloride (Compound Summary). National Library of Medicine. [Link]

-

U.S. Environmental Protection Agency (EPA). (2023). Destruction and Disposal of PFAS and PFAS-Containing Materials. [Link]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.